Cas no 1443349-51-6 (2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane)

2-[2-(4-Bromo-3-methylphenoxy)ethyl]-1,3-dioxolane is a brominated aromatic compound featuring a dioxolane-protected aldehyde functionality. Its key structural attributes include a 4-bromo-3-methylphenoxy group linked to a 1,3-dioxolane ring via an ethylene spacer, offering stability and controlled reactivity. The dioxolane moiety serves as a protective group for aldehydes, enhancing compatibility with reactive conditions in synthetic applications. The bromine substituent provides a versatile handle for further functionalization via cross-coupling reactions. This compound is particularly useful in organic synthesis, where its balanced reactivity and protective group strategy enable precise transformations in multi-step synthetic routes. Its stability under various conditions makes it suitable for intermediates in pharmaceuticals or agrochemicals.
2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane structure
1443349-51-6 structure
商品名:2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane
CAS番号:1443349-51-6
MF:C12H15BrO3
メガワット:287.149703264236
MDL:MFCD18911560
CID:5209464

2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane 化学的及び物理的性質

名前と識別子

    • 2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane
    • MDL: MFCD18911560
    • インチ: 1S/C12H15BrO3/c1-9-8-10(2-3-11(9)13)14-5-4-12-15-6-7-16-12/h2-3,8,12H,4-7H2,1H3
    • InChIKey: KPUNCBOCAWYYDQ-UHFFFAOYSA-N
    • ほほえんだ: O1CCOC1CCOC1=CC=C(Br)C(C)=C1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4

2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
398367-1g
2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane
1443349-51-6 97.0%
1g
£570.00 2023-04-30
Ambeed
A412258-1g
2-(2-(4-Bromo-3-methylphenoxy)ethyl)-1,3-dioxolane
1443349-51-6 97%
1g
$441.0 2024-04-23
Fluorochem
398367-5g
2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane
1443349-51-6 97.0%
5g
£1377.00 2023-04-30
abcr
AB432966-1g
2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane; .
1443349-51-6
1g
€1621.70 2025-02-19
Chemenu
CM505104-1g
2-(2-(4-Bromo-3-methylphenoxy)ethyl)-1,3-dioxolane
1443349-51-6 97%
1g
$437 2023-03-10
abcr
AB432966-5g
2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane
1443349-51-6
5g
€1373.40 2023-09-04
abcr
AB432966-5 g
2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane
1443349-51-6
5g
€1,373.40 2023-07-18
abcr
AB432966-1 g
2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane
1443349-51-6
1g
€594.40 2023-07-18

2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane 関連文献

2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolaneに関する追加情報

Professional Introduction to Compound with CAS No. 1443349-51-6 and Product Name: 2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane

The compound with the CAS number 1443349-51-6 and the product name 2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural properties and potential applications in drug discovery and therapeutic development. The presence of a 1,3-dioxolane ring and a 4-bromo-3-methylphenyl moiety in its structure imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further investigation.

In recent years, the pharmaceutical industry has seen a surge in the exploration of heterocyclic compounds, particularly those incorporating dioxolane scaffolds. These structures are known for their stability, flexibility, and ability to interact with biological targets in multiple ways. The 1,3-dioxolane ring in this compound not only enhances its solubility but also provides a scaffold for further functionalization, allowing chemists to tailor its properties for specific applications.

The 4-bromo-3-methylphenyl substituent is another critical feature of this compound. The bromine atom introduces a site for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological activity. Additionally, the methyl group at the 3-position contributes to the overall electronic properties of the aromatic ring, influencing its interactions with biological targets. This combination of structural elements makes 2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane a promising candidate for use in medicinal chemistry research.

Recent studies have highlighted the potential of dioxolane-containing compounds as bioactive molecules. For instance, derivatives of 1,3-dioxolane have been explored as inhibitors of various enzymes and receptors involved in metabolic disorders and inflammatory diseases. The aromatic ring in this compound can also serve as a recognition element for biological targets, facilitating the design of molecules with specific therapeutic effects.

One particularly intriguing aspect of this compound is its potential application in the development of novel anticancer agents. The 4-bromo-3-methylphenyl moiety has been shown to exhibit cytotoxic activity against certain cancer cell lines. Furthermore, the presence of a flexible side chain derived from the dioxolane ring allows for interactions with both hydrophobic and hydrophilic regions of biological targets, enhancing its binding affinity. These properties make it an attractive candidate for further investigation in oncology research.

The synthesis of 2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the dioxolane ring typically involves cyclization reactions under controlled conditions, while the attachment of the 4-bromo-3-methylphenyl group requires precise functionalization techniques such as bromination and alkylation. Advances in synthetic methodologies have made it possible to produce this compound with increasing efficiency and scalability.

In conclusion, the compound with CAS number 1443349-51-6 and product name 2-[2-(4-bromo-3-methylphenoxy)ethyl]-1,3-dioxolane represents a significant advancement in medicinal chemistry. Its unique structural features make it a valuable candidate for further investigation in drug discovery and therapeutic development. The combination of a stable 1,3-dioxolane ring and an interactive 4-bromo-3-methylphenyl moiety provides numerous opportunities for functionalization and application in various therapeutic areas. As research continues to uncover new bioactive molecules derived from this scaffold, compounds like this one are poised to play a crucial role in future medical advancements.

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